

2,2-Dimethyl-1,3-dioxan-5-one physical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-dioxan-5-one

Cat. No.: B043941

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An In-depth Technical Guide to the Physical Properties of **2,2-Dimethyl-1,3-dioxan-5-one**

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. This guide provides a detailed overview of **2,2-Dimethyl-1,3-dioxan-5-one**, a heterocyclic ketone utilized in various organic syntheses.

Core Physical and Chemical Properties

2,2-Dimethyl-1,3-dioxan-5-one, with the CAS number 74181-34-3, is a clear, colorless to light yellow liquid.[1][2] It is recognized by its molecular formula, $C_6H_{10}O_3$, and a molecular weight of approximately 130.14 g/mol .[1][2][3][4] This compound is air and moisture sensitive and requires specific storage conditions, typically in an inert atmosphere and stored in a freezer at temperatures under -20°C.[1][2][5]

Data Summary Table

The quantitative physical properties of **2,2-Dimethyl-1,3-dioxan-5-one** are summarized in the table below for ease of reference and comparison.



Property	Value	Source(s)
Molecular Formula	С6Н10О3	[1][3][6]
Molecular Weight	130.14 g/mol	[1][2][3]
Boiling Point	40-46°C / 14 mmHg	[1][2]
Density	1.09 g/cm ³	[1][2][5]
Refractive Index	1.4315 (approx. @ 20°C)	[1][6][7]
Flash Point	>110°C	[1][5][7]
Appearance	Clear, Colorless to Light Yellow/Orange Liquid	[1][2]
Solubility	Miscible with water.[1][7] Sparingly soluble in Chloroform, slightly in Ethyl Acetate.[1][2][5]	[1][2][5][7]
Storage Temperature	Inert atmosphere, store in freezer below -20°C.	[1][5]

Experimental Protocols: Synthesis

The following is a general procedure for the synthesis of **2,2-Dimethyl-1,3-dioxan-5-one**, derived from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol. This two-step process involves the formation of an intermediate followed by oxidative cleavage.[8]

Step 1: Synthesis of Intermediate 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane

- Reaction Setup: To a solution of tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) in N,N-dimethylformamide (DMF, 180 mL), add 2,2-dimethoxypropane (21.5 mL, 175 mmol) and p-toluenesulfonic acid monohydrate (1.58 g, 7.93 mmol).[1][8]
- Reaction Execution: Stir the mixture at room temperature for 22 hours.[1][8]



• Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and neutralize it with triethylamine. Concentrate the solution under reduced pressure to remove the solvent. The resulting crude product is then purified using silica gel column chromatography with a 5:1 eluent of n-hexane/ethyl acetate. This yields 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane as a colorless solid.[1][8]

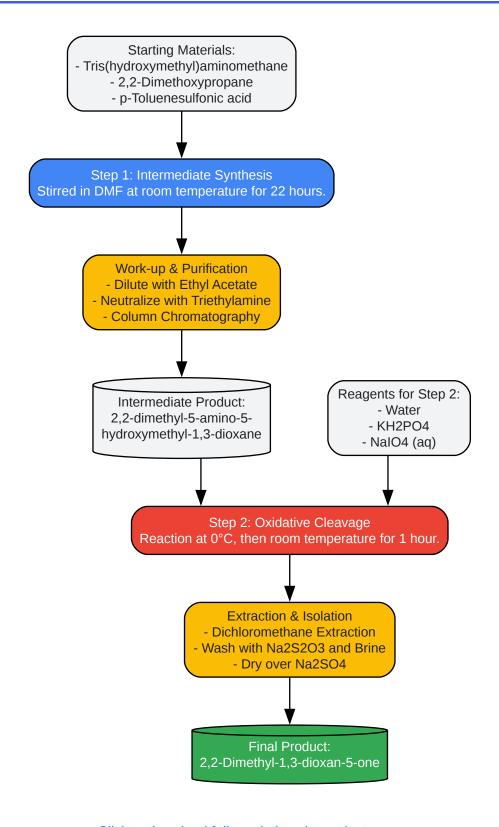
Step 2: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one

- Reaction Setup: Dissolve the intermediate (10.2 g, 62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (KH₂PO₄, 8.51 g, 621 mmol).[1][8]
- Reaction Execution: Cool the solution to 0°C and slowly add a 0.5 M aqueous solution of sodium periodate (NaIO₄) (125 mL, 63 mmol) dropwise. After the addition is complete, stir the reaction mixture for an additional hour at room temperature.[1][8]
- Extraction and Isolation: Extract the product with dichloromethane. Wash the combined organic layers sequentially with a 5% aqueous sodium thiosulfate solution and saturated saline. Dry the organic layer over anhydrous sodium sulfate.[8]
- Final Product: Remove the solvent by concentration under reduced pressure to afford the final product, **2,2-dimethyl-1,3-dioxan-5-one**, as a colorless oil.[8]

Logical Workflow Visualization

The synthesis of **2,2-Dimethyl-1,3-dioxan-5-one** can be represented as a logical workflow, detailing the progression from starting materials to the final product.





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- To cite this document: BenchChem. [2,2-Dimethyl-1,3-dioxan-5-one physical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043941#2-2-dimethyl-1-3-dioxan-5-one-physical-properties]

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